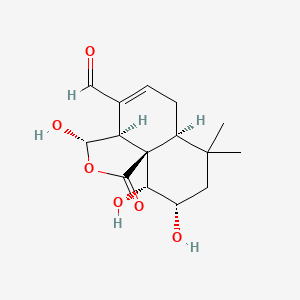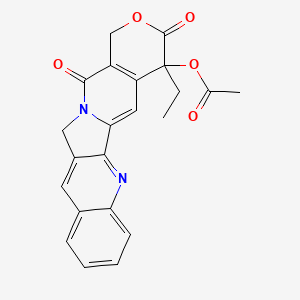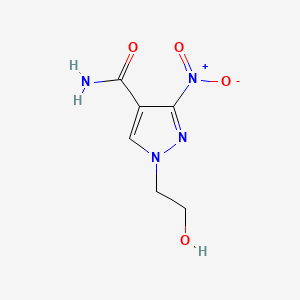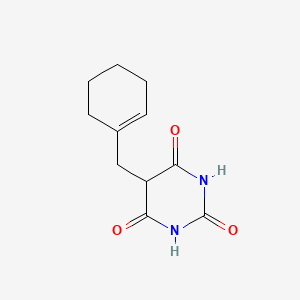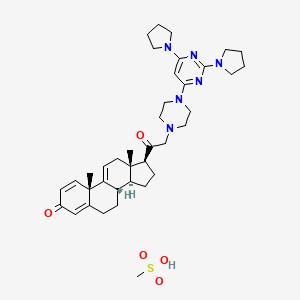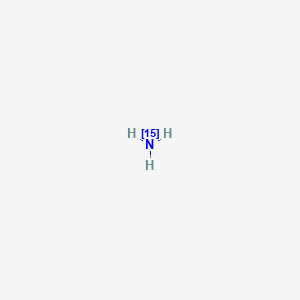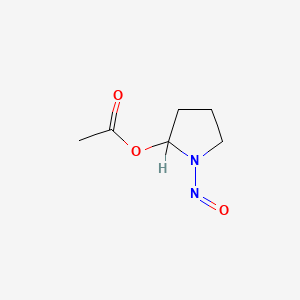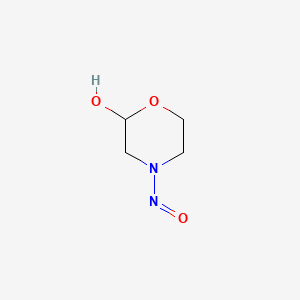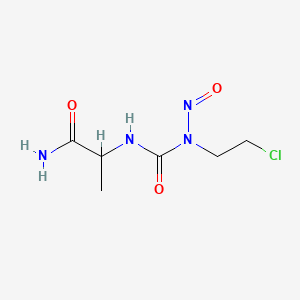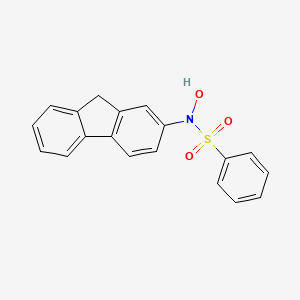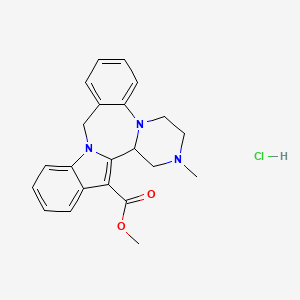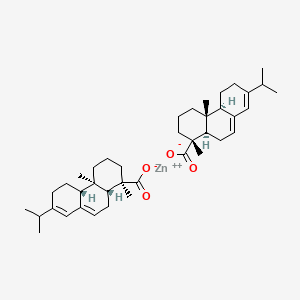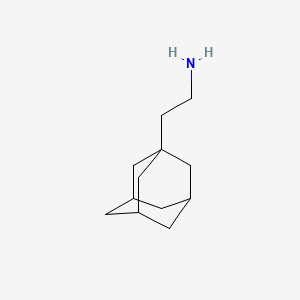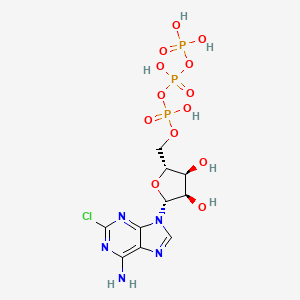
2-Chloro-ATP
Descripción general
Descripción
2-Chloro-ATP, also known as 2-Chloroadenosine triphosphate, is an analogue of ATP in which the hydrogen in position 2 of the nucleobase is replaced by chlorine . It is an adenine nucleotide and an antagonist of the purinergic P2Y1 receptor . It is also an agonist of purinergic P2X receptors .
Molecular Structure Analysis
The empirical formula of 2-Chloro-ATP is C10H11ClN5Na4O13P3 . The molecular weight is 629.55 (anhydrous basis) . The SMILES string representation is O.[Na+].[Na+].[Na+].[Na+].Nc1nc(Cl)nc2n(cnc12)[C@@H]3OC@H(=O)OP([O-])(=O)OP([O-])([O-])=O)C@@H[C@H]3O .Physical And Chemical Properties Analysis
2-Chloro-ATP is a solid substance . It is soluble in water . It has a maximum absorbance (εmax) of 17,800 at 273 nm in methanol and 20,900 at 215 nm in methanol . It should be stored in a desiccated condition at -20°C .Aplicaciones Científicas De Investigación
Aqueous Two-Phase Systems (ATPS)
Extraction and Purification : ATPS have been used for the extraction and purification of various biomolecules like proteins, viruses, enzymes, and nucleic acids (Iqbal et al., 2016). This technique is also applied in the separation of precious metals and sewage treatment.
Extraction Efficiency in ATPS : Research shows the effectiveness of ATPS containing ionic liquid and salt in the extraction process. For instance, the partitioning of 2-chlorophenol in novel ATPS composed of n-butylpyridinium trifluoromethanesulfonate and salts is evaluated, indicating its potential for extraction applications (Guo et al., 2020).
Biochemical and Pharmaceutical Research
Cell Death Mechanisms : 2-Chloroadenosine, an adenosine deaminase-resistant analogue, induces apoptosis in certain cell types, potentially through the activation of adenosine receptors or via intracellular metabolism to 2-chloroATP. This property is particularly noted in leukemia cells (Bastin-Coyette et al., 2008).
Inhibition of Topoisomerase II : 8-chloro-adenosine, which converts into 8-chloro-ATP, has been found to inhibit proliferation of cancer cells by interfering with topoisomerase II activities, leading to DNA double-stranded breaks in leukemia cells (Yang et al., 2009).
Propiedades
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN5O13P3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGCVFCOKZEZFL-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN5O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964269 | |
| Record name | 2-Chloro-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-ATP | |
CAS RN |
49564-60-5 | |
| Record name | 2-Chloro-ATP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049564605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



